Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate
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Overview
Description
Methyl 4-(1,4-dioxaspiro[45]dec-7-en-8-yl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dioxaspiro(4.5)dec-7-ene in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 4-(1,4-dioxaspiro(4.5)dec-7-en-8-yl)benzoic acid.
Reduction: 4-(1,4-dioxaspiro(4.5)dec-7-en-8-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro(4.5)dec-7-en-8-yl trifluoromethanesulfonate
- 8-Methyl-1,4-dioxaspiro(4.5)dec-6-en-8-yl phenyl sulfone
- 1,4-Dioxaspiro(4.5)dec-7-en-8-yl boronic acid, pinacol ester
Uniqueness
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate stands out due to its ester functional group, which imparts unique reactivity and potential for derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate |
InChI |
InChI=1S/C16H18O4/c1-18-15(17)14-4-2-12(3-5-14)13-6-8-16(9-7-13)19-10-11-20-16/h2-6H,7-11H2,1H3 |
InChI Key |
JYPLUIVHKYNDEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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